2-Chloro-1-(2,3-dimethylphenyl)-2,2-difluoroethanone
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Overview
Description
2-Chloro-1-(2,3-dimethylphenyl)-2,2-difluoroethanone is an organic compound with a complex structure that includes a chloro group, two methyl groups, and two difluoro groups attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,3-dimethylphenyl)-2,2-difluoroethanone typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,3-dimethylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one of the existing groups with another group, such as replacing the chloro group with a different halogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but often require controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while substitution reactions may produce various halogenated derivatives .
Scientific Research Applications
2-Chloro-1-(2,3-dimethylphenyl)-2,2-difluoroethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which 2-Chloro-1-(2,3-dimethylphenyl)-2,2-difluoroethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, altering their activity and leading to various biological effects. The pathways involved can be complex and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(2,3-dimethylphenyl)-2,2-difluoroethanone: shares similarities with other halogenated ethanones, such as 2-Chloro-1-(2,3-dimethylphenyl)-2-fluoroethanone and 2-Chloro-1-(2,3-dimethylphenyl)-2,2-dichloroethanone
Uniqueness
What sets this compound apart is its specific combination of chloro and difluoro groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic applications and research contexts .
Properties
IUPAC Name |
2-chloro-1-(2,3-dimethylphenyl)-2,2-difluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2O/c1-6-4-3-5-8(7(6)2)9(14)10(11,12)13/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCXHMBIHADIAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C(F)(F)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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